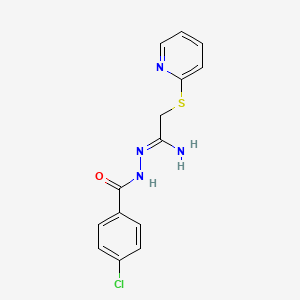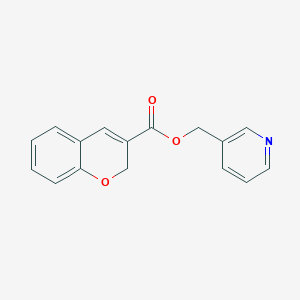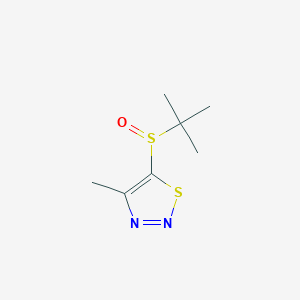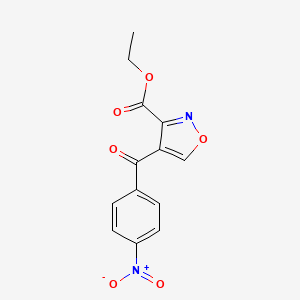![molecular formula C17H12ClF3N4O3S B3127603 N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide CAS No. 338420-40-9](/img/structure/B3127603.png)
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide
説明
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H12ClF3N4O3S and its molecular weight is 444.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Organic Chemistry
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is a compound that plays a significant role in the field of chemical synthesis and organic chemistry. Kaneda (2020) highlights the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a moiety closely related to the structure of interest. The review discusses the development of sequential reactions for the synthesis of unique polyheterocyclic compounds and the production of multifunctional cycloalkyne agents, demonstrating the compound's role as a versatile and valuable chemical entity in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Enzyme Inhibition and Pharmaceutical Research
The compound's role extends into the realm of enzyme inhibition and pharmaceutical research. Scior et al. (2011) delve into the world of synthetic compounds with a tri- and tetra-substituted imidazole scaffold, known for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The review thoroughly examines the design, synthesis, and activity studies of these compounds, highlighting the compound's potential in developing selective inhibitors for medical applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Chemistry and Toxicology
The compound's derivatives are also significant in environmental chemistry and toxicology. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, which share a structural similarity with the compound . The study discusses the biodegradability, reactivity, and potential toxicity of these compounds, offering insight into the environmental impact of related chemical entities (Haman, Dauchy, Rosin, & Munoz, 2015).
Medicinal Chemistry and Drug Development
The structural versatility of this compound makes it an object of interest in medicinal chemistry and drug development. Heydorn (2000) reviews Zaleplon, a non-benzodiazepine sedative hypnotic used in the treatment of insomnia, which is structurally related to the compound . The review discusses the pharmacokinetics, metabolism, and clinical efficacy of Zaleplon, shedding light on the therapeutic potential of similar compounds (Heydorn, 2000).
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes that depend on the post-translational modification catalyzed by PPTase .
Biochemical Pathways
The inhibition of PPTase by the compound affects various biochemical pathways in bacteria. It attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria . The compound’s action also thwarts bacterial growth .
Pharmacokinetics
An advanced analogue of this compound series, ml267, has been studied, and it was found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The compound’s action results in the attenuation of bacterial secondary metabolism and the thwarting of bacterial growth . When applied to Bacillus subtilis at sublethal doses, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound
生化学分析
Biochemical Properties
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. The interaction between this compound and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, thereby affecting the synthesis of fatty acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity. This binding interaction is facilitated by the compound’s unique structural features, such as the presence of the trifluoromethyl group, which enhances its binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, in rodent models, low doses of this compound did not cause any noticeable toxicity, whereas higher doses resulted in hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to inhibit the activity of acetyl-CoA carboxylase, thereby affecting the fatty acid synthesis pathway. Additionally, it can influence the levels of certain metabolites, such as malonyl-CoA, which is a key intermediate in fatty acid biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with certain membrane transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation, which can influence its activity and function .
特性
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O3S/c1-10-2-4-12(5-3-10)29(27,28)24-14-6-7-25(16(26)23-14)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJAVCOMOEMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=O)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109580 | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338420-40-9 | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B3127550.png)
![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127566.png)



![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)
![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)



![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)